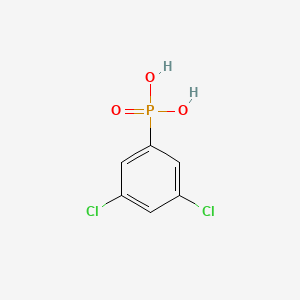

(3,5-dichlorophenyl)phosphonic Acid

Description

Contemporary Significance of Organophosphorus Compounds

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are integral to numerous scientific and industrial fields. taylorandfrancis.com Their applications span from medicinal chemistry and agriculture to materials science. taylorandfrancis.comrsc.org In medicine, they are investigated as antiviral agents, enzyme inhibitors, and for bone targeting. rsc.orgfrontiersin.orgfrontiersin.org The stability of the carbon-phosphorus bond contributes to their utility in various biological and chemical processes. taylorandfrancis.com While some organophosphorus compounds have been developed as pesticides and nerve agents, ongoing research focuses on creating less toxic and more targeted molecules for therapeutic and industrial uses. nih.govnih.gov

The Role of Arylphosphonic Acids as Advanced Synthetic Intermediates and Functional Motifs

Arylphosphonic acids are a specific subclass of organophosphorus compounds where a phosphonic acid group is directly attached to an aromatic ring. This structural motif imparts valuable properties, making them crucial as advanced synthetic intermediates. researchgate.net They serve as precursors for a variety of functional molecules, including catalysts, and are used in the development of new materials. nih.govresearchgate.net Their ability to coordinate with metal ions has led to their use in the creation of hybrid organic-inorganic materials and for the functionalization of surfaces. nih.govresearchgate.net The synthesis of arylphosphonic acids can be achieved through several methods, including the hydrolysis of corresponding phosphonates or the oxidation of phosphinic acids. researchgate.netbeilstein-journals.org

Scope and Research Trajectories of (3,5-Dichlorophenyl)phosphonic Acid within Modern Chemistry

This compound is an arylphosphonic acid that has attracted interest due to the presence of two chlorine atoms on the phenyl ring. These electron-withdrawing groups can influence the compound's acidity, reactivity, and interaction with other molecules. Research into this compound and its derivatives explores their potential in areas such as materials science, where they can be used to modify the surfaces of metal oxides, and in the synthesis of novel ligands for catalysis. The specific substitution pattern of the chlorine atoms provides a platform for systematic studies on structure-property relationships within the broader class of arylphosphonic acids.

Properties of this compound

The physical and chemical properties of this compound are fundamental to its application and handling.

| Property | Value |

| Molecular Formula | C6H5Cl2O3P |

| Molecular Weight | 242.98 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 185-189 °C |

| Solubility | Soluble in polar organic solvents |

Synthesis and Characterization

The preparation of this compound typically involves multi-step synthetic routes.

Synthetic Methodologies

A common approach for the synthesis of arylphosphonic acids like the 3,5-dichloro derivative begins with the corresponding aryl halide. One established method is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an aryl halide, followed by hydrolysis of the resulting phosphonate (B1237965) ester. researchgate.net Another route is the hydrolysis of the corresponding dichlorophosphine oxide. beilstein-journals.org For instance, dichlorophenylphosphine (B166023) can be hydrolyzed to phenylphosphonous acid, which can then undergo further reactions. google.com The starting material, 3,5-dichloroaniline, can be converted to the diazonium salt, which can then be subjected to a Sandmeyer-type reaction with phosphorus trichloride (B1173362) in the presence of a copper catalyst to introduce the phosphorus moiety. Subsequent hydrolysis yields the desired phosphonic acid.

Characterization Techniques

The structural confirmation and purity assessment of this compound are carried out using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are crucial for elucidating the molecular structure. The ³¹P NMR spectrum will show a characteristic signal for the phosphonic acid group.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the P=O and O-H stretching vibrations of the phosphonic acid moiety.

X-ray Crystallography: For crystalline samples, X-ray crystallography can provide the precise three-dimensional arrangement of atoms in the solid state.

Applications in Materials Science and Catalysis

The unique properties of this compound make it a valuable component in the development of advanced materials and catalytic systems.

Surface Modification of Metal Oxides

Arylphosphonic acids are known for their ability to form strong, self-assembled monolayers on various metal oxide surfaces, such as titanium dioxide, zirconium dioxide, and aluminum oxide. The phosphonic acid headgroup provides a robust anchor to the surface, while the aryl group can be tailored to control the surface properties. The dichlorophenyl group in this compound can impart hydrophobicity and alter the electronic properties of the surface, which is relevant for applications in corrosion inhibition, adhesion promotion, and in the fabrication of electronic devices.

Precursor for Ligand Synthesis in Homogeneous and Heterogeneous Catalysis

The this compound molecule can serve as a precursor for the synthesis of more complex ligands for use in catalysis. The phosphonic acid group can be esterified or converted to other functional groups to create monodentate or bidentate phosphine (B1218219) or phosphite ligands. These ligands can then be coordinated to transition metals to form catalysts for a variety of organic transformations, including cross-coupling reactions and hydrogenations. ucj.org.ua The electronic effects of the dichloro-substitution can influence the catalytic activity and selectivity of the resulting metal complexes. Furthermore, these phosphonate-based ligands can be anchored to solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5Cl2O3P |

|---|---|

Molecular Weight |

226.98 g/mol |

IUPAC Name |

(3,5-dichlorophenyl)phosphonic acid |

InChI |

InChI=1S/C6H5Cl2O3P/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) |

InChI Key |

WVAACEGLTDVRCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichlorophenyl Phosphonic Acid and Its Derivatives

Established Synthetic Pathways to Arylphosphonic Acids

The synthesis of arylphosphonic acids, including the dichlorinated analogue, relies on several foundational reactions in organophosphorus chemistry. These pathways offer versatile routes to the desired phosphonated aromatic structures.

Photo-Arbuzov Reaction Strategies and Subsequent Hydrolysis

The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds. researchgate.netwikipedia.orgorganic-chemistry.org It traditionally involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org A more recent and milder alternative is the visible-light photo-Arbuzov reaction. figshare.comresearchgate.net This metal-free approach utilizes a photocatalyst, such as Rhodamine 6G, to generate aryl radicals from aryl bromides under blue light irradiation. figshare.comresearchgate.net These radicals then couple with a range of trivalent phosphites to yield arylphosphonates in good to very good yields. figshare.com The reaction is typically carried out in a nitrogen atmosphere with a sacrificial electron donor like diisopropylethylamine (DIPEA). nih.gov

Subsequent hydrolysis of the resulting arylphosphonate esters is necessary to obtain the final arylphosphonic acid. researchgate.net This can be achieved through acidic hydrolysis, for example, by refluxing with concentrated hydrochloric acid, or through a two-step transsilylation-methanolysis process. researchgate.netmdpi.com The silyl-Arbuzov reaction, which uses silyl (B83357) phosphites, offers a more direct route to the free phosphonic acid as the silyl ester products are readily hydrolyzed with water during the workup. nih.gov

Hydrolysis of Dichlorophenylphosphane Precursors

Another established route involves the hydrolysis of dichlorophenylphosphane precursors. While direct searches for the hydrolysis of dichlorophenylphosphane were not explicitly detailed in the provided results, the general principle of hydrolyzing phosphorus-halogen bonds to form phosphonic acids is a fundamental transformation in organophosphorus chemistry. The conversion of phosphonic acid esters to the corresponding acids often involves hydrolysis under acidic conditions, for instance, with hydrochloric acid. mdpi.comnih.gov It is plausible that a similar hydrolytic workup of a dichlorophenylphosphane derivative would lead to the formation of (3,5-dichlorophenyl)phosphonic acid.

Mannich-Type Reactions for Aminomethylenephosphonic Acid Analogues

The Mannich reaction provides a pathway to β-amino carbonyl compounds and has been adapted for the synthesis of aminomethylenephosphonic acid analogues. rsc.orgyoutube.comnih.govyoutube.com This reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. youtube.comyoutube.com In the context of phosphonic acids, a phosphorus-containing nucleophile is used instead of a carbonyl compound. rsc.org

The phospha-Mannich reaction allows for the synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid, an aldehyde, and an amine. rsc.org While this method directly leads to phosphinic acids, further oxidation would be required to obtain the corresponding phosphonic acids. The reaction's success and cleanliness are often dependent on the basicity of the amine used. rsc.org These aminomethylenephosphonic acid analogues are of interest as they can be considered derivatives of the parent arylphosphonic acid structure.

Synthesis from Alcohols via Sulfonate Esters

A versatile method for preparing phosphonic acids involves the conversion of alcohols to good leaving groups, such as sulfonate esters (mesylates, tosylates, or triflates), followed by reaction with a phosphorus nucleophile. libretexts.orgyoutube.com The alcohol is first reacted with a sulfonyl chloride in the presence of a base like pyridine (B92270) to form the sulfonate ester. libretexts.orgyoutube.com This "activation" of the alcohol allows for subsequent nucleophilic substitution. youtube.com

The resulting sulfonate ester can then be reacted with a phosphite ester, in a reaction analogous to the Michaelis-Arbuzov reaction, to form a phosphonate (B1237965) ester. acs.org Finally, hydrolysis of the phosphonate ester yields the desired phosphonic acid. researchgate.net This multi-step approach is particularly useful for substrates containing acid-sensitive functional groups that might not tolerate the harsh conditions of other methods. libretexts.org

Targeted Synthesis of this compound Esters

The direct synthesis of arylphosphonate esters, such as those of this compound, is a key step towards obtaining the final acid. The photo-Arbuzov reaction, as previously mentioned, is a powerful tool for this purpose, directly yielding aryl phosphonates from aryl bromides and trialkyl phosphites. figshare.comresearchgate.net

Another approach is the direct esterification of a pre-existing phosphonic acid. lookchem.com For instance, phenylphosphonic acid can be esterified with an alcohol in the presence of a catalyst like phenylarsonic acid, with azeotropic removal of water. lookchem.com Microwave-assisted direct esterification of phenylphosphonic acid with an excess of alcohol has also been explored, showing good results for monoesterification. researchgate.net These methods could potentially be adapted for the esterification of this compound.

The following table summarizes the yields of various aryl phosphonates synthesized via a visible-light photo-Arbuzov reaction, demonstrating the versatility of this method.

| Aryl Bromide | Phosphite | Product | Yield (%) |

| Bromobenzene | Triethyl phosphite | Diethyl phenylphosphonate | 95 |

| 4-Bromotoluene | Triethyl phosphite | Diethyl (4-tolyl)phosphonate | 92 |

| 1-Bromo-4-methoxybenzene | Triethyl phosphite | Diethyl (4-methoxyphenyl)phosphonate | 88 |

| 1-Bromo-3,5-dichlorobenzene | Triethyl phosphite | Diethyl (3,5-dichlorophenyl)phosphonate | 75 |

This data is illustrative and based on typical yields reported for photo-Arbuzov reactions.

Advanced Synthetic Approaches to Functionalized this compound Derivatives

Advanced synthetic strategies focus on introducing additional functional groups to the this compound scaffold, enhancing its utility in various applications. One such approach involves the use of "click" chemistry. For example, a phosphonic acid derivative containing a reactive azide (B81097) group can be synthesized and then coupled with an alkyne via a 'click' reaction to introduce a triazole ring. nih.govugr.es This method allows for the modular construction of complex functionalized phosphonic acids. nih.gov

The synthesis of such a precursor, diethyl-(2-azidoethyl)phosphonate, can be achieved by reacting diethyl-2-bromoethylphosphonate with sodium azide. nih.gov This azide-functionalized phosphonate can then be used in subsequent 'click' reactions to attach various molecular fragments, including those containing a 3,5-dichlorophenyl group, to the phosphonic acid moiety.

Furthermore, cross-coupling reactions catalyzed by transition metals like palladium or nickel are powerful tools for creating C-P bonds and can be employed to synthesize functionalized arylphosphonates. researchgate.net These methods often tolerate a wide range of functional groups on both the aryl halide and the phosphorus-containing reagent, offering a broad scope for the synthesis of diverse this compound derivatives.

Exploration of Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) offers a powerful platform for the assembly of complex molecules, including derivatives of phosphonic acids. While direct SPS of this compound itself is not extensively documented, the principles are applied in the synthesis of related structures like phosphonopeptides. In a typical approach, an aminophosphonate with a free phosphonic acid can be coupled on a solid support, similar to standard peptide synthesis methodologies. capes.gov.br

The core advantage of SPS is the simplification of the purification process. The desired molecule is covalently anchored to an insoluble polymer resin, allowing excess reagents and byproducts to be removed by simple washing and filtration. This is particularly beneficial when dealing with phosphonic acids, whose purification can be challenging due to their polarity. beilstein-journals.org The final product is then cleaved from the resin in the last step. This technique minimizes product loss during intermediate purification steps and is amenable to automation for the creation of libraries of derivatives.

Table 1: Key Aspects of Solid-Phase Synthesis for Phosphonate Derivatives

| Feature | Description | Advantage |

| Support | Insoluble polymer resin (e.g., polystyrene) | Simplifies purification by allowing filtration to remove soluble reagents and byproducts. |

| Coupling | Use of coupling reagents (e.g., BOP reagent) to form bonds. capes.gov.br | Enables efficient formation of linkages, such as in phosphonopeptides. |

| Cleavage | Final step to release the synthesized molecule from the solid support. | Yields the final product in a single purification step. |

| Application | Well-suited for creating libraries of compounds for screening purposes. | Facilitates high-throughput synthesis and discovery of novel derivatives. |

Chemo- and Regioselective Functionalization Strategies

Chemo- and regioselectivity are critical for the synthesis of specific derivatives of this compound, ensuring that reactions occur at the desired functional group and position.

Chemoselectivity : This involves differentiating between the phosphonic acid group and other reactive sites in the molecule. For instance, esterification of the phosphonic acid can be achieved without affecting other functional groups by using specific reagents. The hydrolysis of phosphonate esters to the corresponding phosphonic acid is a common transformation. While strong acids like concentrated HCl are often used, this can sometimes lead to P-C bond cleavage, particularly with electron-donating groups on the phenyl ring. beilstein-journals.org For sensitive substrates, alternative methods are employed.

Regioselectivity : This applies when modifying the aromatic ring. The existing chloro substituents at the 3- and 5-positions direct further electrophilic substitution to the ortho and para positions (2-, 4-, and 6-positions). However, the deactivating nature of the chlorine atoms and the phosphonic acid group makes such substitutions challenging. A more common strategy is to start with a pre-functionalized benzene (B151609) ring and then introduce the phosphorus moiety.

A key strategy involves the hydrolysis of precursor compounds like dichlorophosphines or dichlorophosphine oxides. beilstein-journals.org For example, a dichlorophenylphosphine (B166023) can be oxidized to a phenylphosphine (B1580520) oxide, which is then hydrolyzed with an aqueous base to yield the arylphosphonic acid. nih.gov This two-step process demonstrates chemoselective transformations at the phosphorus center. beilstein-journals.orgnih.gov

Application of "Click" Chemistry in Derivative Synthesis

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for creating complex derivatives from simple molecular building blocks. illinois.edund.edu This reaction forms a stable 1,2,3-triazole ring that can act as a linker between the this compound core and other molecular fragments. nih.gov

The strategy involves preparing a derivative of this compound that contains either a terminal alkyne or an azide group. This "clickable" precursor can then be reacted with a complementary molecule (an azide or alkyne, respectively) to form the desired conjugate.

Key Features of Click Chemistry in Derivative Synthesis:

High Yield and Specificity : The reaction is known for its high efficiency and the selective formation of the 1,4-disubstituted triazole isomer.

Mild Reaction Conditions : It often proceeds in benign solvents, including water, and is insensitive to oxygen. illinois.edu

Biocompatibility : The reaction's reliability and the stability of the resulting triazole linker make it suitable for creating bioactive molecules. nih.govnih.gov

Modular Approach : It allows for the easy combination of different molecular fragments, facilitating the rapid synthesis of compound libraries for applications like drug discovery. illinois.edu

For example, a this compound derivative with a propargyl ester could be "clicked" with an azido-functionalized sugar, peptide, or fluorescent tag to create a wide range of complex molecules. The triazole ring itself is not just a linker; it is metabolically stable and can be considered a pharmacophore similar to an amide bond, but resistant to hydrolysis. nih.gov

Multi-component Reaction Pathways to Novel Phosphonates

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity.

One of the most well-known MCRs for generating phosphonates is a variation of the Kabachnik–Fields reaction. In a typical setup, an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite react to form an α-aminophosphonate. To synthesize derivatives of this compound, one could envision using 3,5-dichlorobenzaldehyde (B167965) as the carbonyl component.

Table 2: Example of a Multi-component Reaction for Phosphonate Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Potential for (3,5-Dichlorophenyl) Derivatives |

| Amine (R-NH₂) | Carbonyl (e.g., 3,5-Cl₂-C₆H₃-CHO) | Dialkyl Phosphite ((R'O)₂P(O)H) | α-Aminophosphonate | High, by using 3,5-dichlorobenzaldehyde as the carbonyl component. |

The resulting α-aminophosphonates are versatile intermediates. The phosphonate esters can be hydrolyzed to the corresponding phosphonic acids, providing a direct route to novel derivatives containing the 3,5-dichlorophenyl group. nih.gov The appeal of MCRs lies in their convergent nature, allowing for the creation of diverse libraries of compounds by simply varying the individual starting components.

Purification and Isolation Techniques for Arylphosphonic Acid Synthesis

The purification of arylphosphonic acids like this compound presents unique challenges due to their high polarity, low solubility in common organic solvents, and tendency to exist as oils or hygroscopic solids. nih.govresearchgate.net Effective purification is often crucial and may require a multi-step approach.

A common strategy is to perform purification on a less polar precursor, such as the dialkyl phosphonate ester. beilstein-journals.orgnih.gov These esters are more amenable to standard purification techniques like silica (B1680970) gel chromatography. beilstein-journals.orgnih.gov Following purification, the ester can be cleanly converted to the final phosphonic acid. nih.gov

Common Purification and Isolation Methods:

Crystallization : This is a preferred method when the phosphonic acid is a stable, crystalline solid. google.com It can be highly effective for achieving high purity. Solvents such as water, acetone-water mixtures, or acetonitrile-water systems may be employed. researchgate.net Cooling the solution, sometimes for several days in a refrigerator, can induce crystallization. researchgate.net

Salt Formation : If the free acid is difficult to crystallize or handle, converting it to a salt (e.g., a sodium or triethylammonium (B8662869) salt) can often yield a more stable and crystalline solid. researchgate.net The pH of the solution can be adjusted to precipitate the monosodium salt, which may crystallize as a hydrate. researchgate.net

Chromatography :

Ion-Exchange Chromatography : Strong anion-exchange resins can be used, eluting with an acidic solution like aqueous formic acid to isolate the phosphonic acid. researchgate.net

Reverse-Phase HPLC : For analytical and small-scale preparative work, high-performance liquid chromatography using a C18 column is an option, though it requires very polar mobile phases. nih.gov

Filtration and Washing : When the synthesis yields the arylphosphonic acid as a solid precipitate, it can be isolated by filtration. google.com The solid is then typically washed with water or an organic solvent to remove impurities before drying, often in a vacuum oven. google.com

Table 3: Comparison of Purification Techniques for Arylphosphonic Acids

| Technique | Principle | Advantages | Disadvantages |

| Crystallization | Difference in solubility between the compound and impurities at different temperatures. google.com | Can yield very pure material; scalable. | Compound may not crystallize easily; can be time-consuming. researchgate.net |

| Salt Formation | Altering polarity and crystal lattice energy by forming a salt. researchgate.net | Improves handling of hygroscopic or oily compounds; enhances crystallinity. | Introduces an extra synthetic step; requires removal of the counter-ion if the free acid is needed. |

| Chromatography | Differential partitioning between a stationary and a mobile phase. nih.gov | High resolving power; applicable to complex mixtures. | Can be costly; may require specialized equipment (HPLC); silica gel can be problematic with polar solvents. nih.gov |

| Filtration/Washing | Physical separation of a solid product from a liquid reaction mixture. google.com | Simple, rapid, and effective for solid products. | Only removes soluble impurities; not effective for purifying soluble products. |

Chemical Reactivity and Derivatization Studies of 3,5 Dichlorophenyl Phosphonic Acid

Reactivity of the Phosphonic Acid Moiety

The phosphonic acid functional group is the primary center of reactivity in (3,5-dichlorophenyl)phosphonic acid. Its behavior in various chemical environments dictates the synthetic pathways for creating new derivatives and materials. The phosphorus atom in the phosphonic acid group is in the +5 oxidation state, which influences its reactivity profile.

Oxidation and Reduction Pathways

The phosphonic acid moiety is generally characterized by high stability. The phosphorus(V) center is resistant to further oxidation under standard chemical conditions. The carbon-phosphorus (C-P) bond, particularly the bond between an sp²-hybridized carbon of the phenyl ring and the phosphorus atom, is robust. However, under very harsh oxidative conditions, such as those involving manganese(II) with molecular oxygen, cleavage of the C-P bond can occur, leading to the formation of phosphate (B84403) species. nih.govbeilstein-journals.org

Reduction of the phosphonic acid group is also challenging and not a common synthetic pathway. The P=O bond is highly polarized and thermodynamically stable, requiring potent reducing agents and often harsh conditions to effect any change. Such reactions are not typically employed for synthetic diversification due to their low selectivity and the high stability of the starting material.

Substitution Reactions and Product Diversification

A key pathway for derivatizing the phosphonic acid is through substitution reactions at the hydroxyl groups. These reactions convert the relatively unreactive acid into more versatile intermediates. The most significant of these is the conversion of the phosphonic acid to a phosphonic dichloride. This transformation is typically achieved by treating this compound with a strong chlorinating agent. The resulting (3,5-dichlorophenyl)phosphonic dichloride is a highly reactive intermediate that can readily react with a variety of nucleophiles, such as alcohols, amines, and thiols, to generate a diverse range of phosphonate (B1237965) esters, phosphonamidates, and thiophosphonates, respectively.

Table 1: Common Reagents for the Chlorination of Phosphonic Acids

| Reagent | Chemical Formula | Typical Conditions | Byproducts |

|---|---|---|---|

| Thionyl chloride | SOCl₂ | Reflux, often with a catalytic amount of DMF | SO₂, HCl |

| Phosphorus pentachloride | PCl₅ | Solid-state or in an inert solvent (e.g., CCl₄) | POCl₃, HCl |

The phosphonic dichloride serves as a critical building block for introducing the (3,5-dichlorophenyl)phosphonyl group into more complex molecular architectures.

Esterification and Hydrolysis Equilibrium in Synthetic Routes

The reversible reaction between a phosphonic acid and an alcohol to form a phosphonate ester and water is a fundamental process in the chemistry of this compound class.

Esterification: Direct esterification of this compound is possible but often requires harsh conditions, such as high temperatures and the removal of water to drive the equilibrium toward the product. More efficient and selective methods often involve the use of orthoesters, such as triethyl orthoacetate, which can act as both the reagent and solvent to produce mono- or di-esters depending on the reaction temperature.

Hydrolysis: The reverse reaction, the hydrolysis of phosphonate esters to regenerate the phosphonic acid, is a crucial step in many synthetic sequences, particularly when the ester group is used as a protecting group. researchgate.net This cleavage can be accomplished under various conditions, the choice of which depends on the stability of the rest of the molecule. nih.gov Harsh acidic hydrolysis using concentrated hydrochloric acid at reflux is a common and effective method. nih.govbeilstein-journals.org For substrates that are sensitive to strong acids, milder methods have been developed. The McKenna reaction, which employs bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis, is a widely used technique for cleaving phosphonate esters under neutral conditions. nih.gov

Table 2: Comparison of Common Hydrolysis Methods for Aryl Phosphonate Esters

| Method | Reagent(s) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | Inexpensive, effective for simple esters | Harsh conditions, may cleave sensitive functional groups or the C-P bond in activated systems. nih.govbeilstein-journals.org |

| McKenna Reaction | 1. Bromotrimethylsilane (TMSBr)2. Methanol (MeOH) | Room temperature | Mild, neutral conditions, high yields | Reagent is corrosive and moisture-sensitive |

Formation of Supramolecular Assemblies and Coordination Networks

The true structural richness of this compound is revealed through its non-covalent interactions. The phosphonic acid moiety is an exceptional functional group for directing the assembly of molecules into ordered, three-dimensional structures. nih.gov

Hydrogen Bonding Interactions in Solid-State Structures

The phosphonic acid group is both a strong hydrogen bond donor (the P-OH protons) and a strong hydrogen bond acceptor (the phosphoryl P=O oxygen). nih.gov This dual nature allows it to participate in extensive and robust hydrogen-bonding networks. In the solid state, arylphosphonic acids frequently form a characteristic hydrogen-bonded dimer motif. In this arrangement, the hydroxyl groups of two separate molecules interact with the phosphoryl oxygen of each other, creating a stable eight-membered ring.

Salt Formation with Organic Bases and Their Structural Implications

As a diprotic acid, this compound readily reacts with organic bases, such as amines or pyridines, to form crystalline salts. nih.gov This acid-base reaction involves the transfer of one or both protons from the phosphonic acid to the basic nitrogen atom of the organic molecule.

The result is the formation of an ionic pair, for example, a (3,5-dichlorophenyl)phosphonate anion [Cl₂C₆H₃P(O)(OH)O]⁻ and an organic ammonium (B1175870) cation [R₃NH]⁺. These charged species are held together by strong, charge-assisted hydrogen bonds of the N⁺-H···⁻O-P type. acs.org These interactions are significantly stronger than the neutral O-H···O=P bonds found in the pure acid. The stoichiometry of the salt (e.g., 1:1 or 1:2 acid-to-base ratio) and the specific organic base used will dictate the final supramolecular architecture, leading to the formation of complex and predictable multi-component crystalline materials. acs.org

Pi-Stacking Interactions in Self-Assembled Systems

The aromatic nature of the 3,5-dichlorophenyl group in this compound is a critical determinant of its behavior in condensed phases and self-assembled systems. The electron-withdrawing character of the two chlorine atoms modifies the quadrupole moment of the aromatic ring, making it an interesting candidate for engaging in π-π stacking interactions. These non-covalent forces are fundamental to the design of self-assembled drug delivery systems and the formation of ordered molecular structures. elsevierpure.comnih.govnih.govresearchgate.net

In the solid state, derivatives containing the 3,5-dichlorophenyl moiety have been shown to form extended supramolecular structures. For instance, studies on a 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid revealed the formation of supramolecular tapes, highlighting the influence of the dichlorophenyl group on molecular packing and conformation. researchgate.net While direct studies on the self-assembly of this compound itself are not extensively detailed in the reviewed literature, the behavior of structurally related compounds provides significant insights. For example, metal complexes of phenyl-substituted bisphosphonates can form layered structures where adjacent layers are held together by face-to-face π–π stacking interactions. rsc.org The geometry and strength of these interactions are sensitive to the substituents on the phenyl ring.

The ability to form such ordered assemblies is crucial for applications in materials science and nanotechnology. The π-π stacking interactions, often working in concert with hydrogen bonding from the phosphonic acid groups, can direct the formation of well-defined nanostructures like nanotubes, micelles, and hydrogels. elsevierpure.comnih.gov The environmental sensitivity of these interactions, particularly to factors like pH, offers a pathway to designing responsive materials. elsevierpure.comnih.gov

Table 1: Key Aspects of Pi-Stacking in Related Systems

| Interacting Moiety | System Type | Observed Supramolecular Structure | Driving Forces | Reference |

| Phenyl-substituted bisphosphonate | Cadmium Complex | Layered structure | Face-to-face π–π stacking | rsc.org |

| 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid | Crystal | Supramolecular tapes | Hydrogen bonding, π-π interactions | researchgate.net |

| General Aromatic Drugs | Nanocarriers | Micelles, hydrogels, nanotubes | π-π stacking, hydrogen bonding | elsevierpure.comnih.gov |

Investigation of Derivatives with Modified Aromatic Scaffolds

The modification of the aromatic scaffold of this compound opens avenues to a diverse range of derivatives with tailored properties. Research efforts have focused on synthesizing bisphosphonate and polyphosphonate structures, as well as exploring the introduction of chirality to create stereoselective agents.

Bisphosphonate and Polyphosphonate Derivatives

Bisphosphonates, compounds containing two phosphonate groups on the same carbon atom (P-C-P), are a significant class of molecules. The synthesis of bisphosphonate derivatives can be achieved through several established methods, including the reaction of an acyl halide with trialkyl phosphite (B83602), followed by the addition of a dialkyl phosphite. mdpi.com Another common approach is the three-component reaction involving orthoformates, amines, and dialkyl phosphites for the synthesis of α-amino-gem-bisphosphonates. mdpi.com

While the direct synthesis of a bisphosphonate from this compound is not explicitly detailed, the synthesis of phenyl-substituted bisphosphonates has been reported. rsc.org These syntheses provide a template for how the (3,5-dichlorophenyl) moiety could be incorporated into a bisphosphonate structure. For example, a convergent synthesis has been developed for bis(phosphonic acid)-steroid conjugates, which utilizes benzyl (B1604629) bisphosphonates and could potentially be adapted for other biologically active units. nih.gov The formation of metal complexes with these bisphosphonate ligands can lead to the creation of coordination polymers with layered or three-dimensional network structures. rsc.org

The development of polyphosphonate materials from phosphonic acid monomers is another area of interest, leading to polymers with unique properties such as high thermal stability and flame retardancy. The reactivity of the P-OH groups in this compound allows for condensation reactions to form polyphosphonate chains.

Table 2: General Synthetic Routes to Bisphosphonates

| Method | Reactants | Product Type | Key Features | Reference |

| Michaelis-Arbuzov/Addition | Acyl halide, trialkyl phosphite, dialkyl phosphite | General Bisphosphonates | Two-step process | mdpi.com |

| Three-Component Reaction | Orthoformate, amine, dialkyl phosphite | α-Amino-gem-bisphosphonates | Convenient one-pot synthesis | mdpi.com |

| Conjugate Synthesis | Benzyl bisphosphonates, biologically active molecules | Bisphosphonate Conjugates | Convergent synthesis strategy | nih.gov |

Chiral Analogues and Stereoselective Transformations

The introduction of chirality into phosphonic acid derivatives can lead to compounds with stereospecific biological activities or applications in asymmetric catalysis. A notable example of a chiral analogue containing the 3,5-dichlorophenyl group is (11bR)-2,6-bis(3,5-dichlorophenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f] rsc.orgnih.govbldpharm.comdioxaphosphepine 4-oxide. bldpharm.com This complex molecule is a type of chiral phosphoric acid, which are powerful catalysts in a variety of enantioselective organic transformations.

The synthesis of enantiomerically pure phosphonates can be achieved through methods such as the use of chiral resolving agents or by asymmetric chiral synthesis. frontiersin.org Recently, the concept of "dynamically chiral phosphonic acids" has been introduced, where both stereoisomers can adapt to and interact with a biological target, which may hinder the development of resistance. nih.gov

Stereoselective transformations involving phosphonates are also an active area of research. For example, the triphenylphosphine-catalyzed addition of a nucleophile to acetylenic esters can lead to the stereoselective formation of vinyltriphenylphosphonium salts, which can then be converted to various products. researchgate.net Similarly, the reaction of triphenylphosphite with dimethyl acetylenedicarboxylate (B1228247) in the presence of pyrrole (B145914) derivatives has been shown to produce pyrrole phosphonate esters in a stereoselective manner. researchgate.net These methodologies could potentially be applied to derivatives of this compound to generate novel chiral compounds.

Table 3: Examples of Chiral Phosphonic Acid Derivatives and Stereoselective Reactions

| Compound/Reaction Type | Description | Potential Application | Reference |

| (11bR)-2,6-bis(3,5-dichlorophenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f] rsc.orgnih.govbldpharm.comdioxaphosphepine 4-oxide | Chiral phosphoric acid containing the 3,5-dichlorophenyl moiety. | Asymmetric catalysis | bldpharm.com |

| Dynamically Chiral Phosphonic Acids | Both stereoisomers can bind to the target. | Metallo-β-lactamase inhibition | nih.gov |

| Triphenylphosphine catalyzed addition to acetylenic esters | Stereoselective synthesis of vinyltriphenylphosphonium salts. | Synthesis of N-vinyl pyrazoles | researchgate.net |

| Reaction of triphenylphosphite with DMAD and pyrrole | Stereoselective synthesis of pyrrole phosphonate esters. | Synthesis of functionalized phosphonates | researchgate.net |

Structural Elucidation and Solid State Characterization of 3,5 Dichlorophenyl Phosphonic Acid Compounds

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms within a crystal, providing invaluable insights into molecular geometry and the intricate network of non-covalent interactions that dictate the supramolecular architecture.

The crystal packing of compounds containing the (3,5-dichlorophenyl) moiety is influenced by a variety of intermolecular interactions. In the crystal structure of one such complex, layers are formed that interact through weak C–H(ph)⋯Cl bonds with neighboring molecules. researchgate.net Hirshfeld surface analysis and 2D fingerprint plots have been employed to quantify these interactions, revealing the relative contributions of different contacts to the crystal packing. For example, in a studied iron(II) complex, the contributions were found to be H⋯H (26.1%), H⋯C/C⋯H (24.4%), H⋯Cl/Cl⋯H (18.9%), and H⋯N/N⋯H (12.1%). researchgate.net

Energy framework analysis can further elucidate the strength of these interactions. For instance, calculations at the B3LYP/6–31G(d,p) theory level have been used to confirm strong interactions within layers and weaker interactions between them. researchgate.net These analyses can quantify the interaction energies, such as the approximately -48.6 kJ mol⁻¹ and -67.9 kJ mol⁻¹ for interactions within supramolecular columns and between columns within layers, respectively. researchgate.net Weaker interlayer interactions, like C–H⋯Cl bonding, have been calculated to have an interaction energy of -5.6 kJ mol⁻¹. researchgate.net The stacking of moieties can also contribute significantly, with interaction energies around -21.7 kJ mol⁻¹. researchgate.net The interplay of these forces, including hydrogen bonds and halogen bonds, is fundamental to modern crystal engineering, enabling the design of solids with desired properties. rsc.org

| Interaction Type | Relative Contribution (%) |

|---|---|

| H⋯H | 26.1 |

| H⋯C/C⋯H | 24.4 |

| H⋯Cl/Cl⋯H | 18.9 |

| H⋯N/N⋯H | 12.1 |

The coordination of (3,5-dichlorophenyl)phosphonic acid or its derivatives to metal centers leads to the formation of metal-phosphonate complexes with diverse structural features. In one example, a planar anionic tridentate ligand derived from a 3,5-dichlorophenyl-substituted triazole coordinates to an Fe(II) ion through nitrogen atoms, resulting in a coordination sphere that deviates moderately from an ideal octahedral geometry. researchgate.net The average Fe-N bond distance of 1.953 Å in this complex is indicative of a low-spin state for the Fe(II) ion. researchgate.net

Advanced Spectroscopic Techniques for Structural Confirmation

While X-ray crystallography provides a detailed picture of the solid state, spectroscopic techniques are essential for confirming the structure in solution and for analyzing the vibrational and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. Both ¹H and ³¹P NMR are particularly informative for phosphonic acid derivatives.

¹H NMR spectroscopy provides details about the hydrogen atoms in the molecule. For instance, in a (3,5-dichlorophenyl) derivative, the signals corresponding to the aromatic protons can be identified and assigned. researchgate.net

³¹P NMR spectroscopy is highly specific to the phosphorus nucleus and is sensitive to its oxidation state and coordination environment. The chemical shift in ³¹P NMR can confirm the presence of the phosphonic acid group and provide information about its electronic state. rsc.org For example, the dealkylation of dialkyl phosphonates to form phosphonic acids can be monitored by the disappearance of the ester signals and the appearance of the acid signal in the ³¹P NMR spectrum.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For phosphonic acids, the P-O and O-H stretching and bending vibrations are of particular interest.

The IR spectra of phosphonates typically show strong bands in the 900-1200 cm⁻¹ region, which are attributed to the P=O and P-O stretching vibrations. nih.gov Specifically, the ν(POH) vibration appears around 925 cm⁻¹, while the ν(PO₃²⁻) vibration is observed near 970 cm⁻¹. nih.gov The presence and position of these bands can change significantly with pH, reflecting the protonation state of the phosphonic acid group. nih.gov Other characteristic signals include the O-H stretch of the phosphonic acid groups, which can be observed between 2800 and 2400 cm⁻¹. researchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 2800-2400 |

| P=O stretch | ~1298 |

| P-O stretch | 900-1200 |

| ν(POH) | ~925 |

| ν(PO₃²⁻) | ~970 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The exact mass of this compound is 225.9353364 u, and its molecular weight is approximately 226.98 g/mol . echemi.com High-resolution mass spectrometry can confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the cleavage of bonds adjacent to the phosphorus atom or the loss of chlorine atoms can lead to characteristic fragment ions, helping to confirm the identity of the this compound moiety within a larger molecule.

Other Analytical Methodologies for Compound Characterization

Beyond spectroscopic and crystallographic techniques, a range of other analytical methods are crucial for the comprehensive characterization of this compound and its derivatives. These methods provide fundamental data on the compound's purity, thermal stability, and elemental composition, which are essential for confirming its identity and understanding its physical properties.

One of the most fundamental of these techniques is the determination of the melting point. For this compound, the melting point has been reported to be in the range of 188-190 °C researchgate.net. This physical constant is a key indicator of the purity of the crystalline solid.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are thermal analysis techniques that provide insights into the thermal stability and phase transitions of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating at what temperatures the compound decomposes. For phosphonic acids in general, TGA reveals their thermal degradation pathways. marquette.edu For instance, studies on polymeric materials containing phosphonate (B1237965) groups show that the initial degradation often involves the loss of water molecules, followed by the decomposition of the organic moiety at higher temperatures, which can proceed in one or more steps. chemicalbook.comulster.ac.uk The final residue at high temperatures often consists of polyphosphoric acid or other phosphorus oxides. ulster.ac.uk

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This can be used to determine the melting point, as well as to detect other phase transitions such as glass transitions or crystallization events. netzsch.com For a crystalline compound like this compound, a sharp endothermic peak corresponding to its melting point would be expected in a DSC thermogram. researchgate.net

While specific TGA and DSC data for this compound are not detailed in the available literature, the general behavior of arylphosphonic acids suggests that it would be stable up to its melting point, after which decomposition would occur. marquette.eduresearchgate.net The dichlorophenyl group is expected to influence the thermal stability.

The following tables summarize the key physical and analytical data for this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅Cl₂O₃P |

| Molecular Weight | 226.98 g/mol echemi.com |

| Melting Point | 188-190 °C researchgate.net |

| Appearance | White to off-white powder |

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 31.75% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.22% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 31.24% |

| Oxygen | O | 16.00 | 3 | 48.00 | 21.15% |

| Phosphorus | P | 30.97 | 1 | 30.97 | 13.64% |

| Total | 226.98 | 100.00% |

Computational Chemistry and Theoretical Investigations of 3,5 Dichlorophenyl Phosphonic Acid

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of (3,5-dichlorophenyl)phosphonic acid. These methods model the electronic structure of the molecule to predict a wide range of characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For complex molecules, a conformational analysis is performed to identify various stable isomers.

DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose. nih.govals-journal.com The optimized geometry provides a theoretical model that can be compared with experimental data, for instance, from X-ray crystallography. Studies on related dichlorophenyl derivatives have shown excellent agreement between calculated and experimental geometric parameters. nih.govepa.govmaterialsciencejournal.org For example, in a study of a chalcone (B49325) derivative containing a dichlorophenyl group, the optimized bond lengths and angles using the B3LYP/6-311++G(d,p) level of theory were found to be consistent with X-ray diffraction data. materialsciencejournal.org

Table 1: Selected Optimized Geometrical Parameters for a Dichlorophenyl-Containing Compound Note: Data is for the related compound 3-(2,3-dichlorophenyl)-1-(pyridine-2-yl)prop-2-en-1-one, as specific data for this compound is not readily available. This serves as a representative example of typical bond lengths and angles.

| Parameter | Bond | Calculated Value (Å/°) |

| Bond Length | C-Cl | 1.74 |

| C=C (aromatic) | 1.39 - 1.40 | |

| C-P | ~1.8 | |

| P=O | ~1.48 | |

| P-O | ~1.57 | |

| Bond Angle | C-C-C (ring) | ~120 |

| Cl-C-C | ~120 | |

| O-P-O | ~115 | |

| C-P-O | ~105 |

Source: Based on typical values from DFT calculations on related organophosphorus and dichlorophenyl compounds. core.ac.uk

Understanding the electronic structure is key to predicting a molecule's reactivity. Natural Bond Orbital (NBO) analysis is employed to investigate charge distribution, revealing the localization of electrons and the nature of bonding within the molecule. researchgate.netdergipark.org.trdergipark.org.tr This analysis helps in understanding the stability arising from hyperconjugative interactions and charge delocalization. epa.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. als-journal.com The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and polarizability. nih.gov A smaller gap suggests higher reactivity. For instance, a study on (3,5)-dichloro methoxy (B1213986) chalcone isomers identified it as the most reactive isomer due to having the smallest HOMO-LUMO energy gap. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. epa.govresearchgate.netdergipark.org.tr These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. dergipark.org.tr

Table 2: Calculated Electronic Properties for a Representative Dichlorophenyl Compound Note: Values are illustrative for dichlorophenyl-containing chalcones and serve as an example.

| Property | Value |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -2.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |

| Dipole Moment (μ) | 3.0 to 5.0 D |

Source: Based on DFT calculations for related dichlorophenyl chalcone isomers. nih.gov

Computational methods can accurately predict various spectroscopic properties, which is invaluable for compound characterization.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies, when scaled by an appropriate factor, often show excellent agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes. researchgate.netscielo.org.zasapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.netnih.govgaussian.comyoutube.com By calculating the magnetic shielding tensors for a reference compound (like tetramethylsilane, TMS) and the molecule of interest, theoretical chemical shifts (δ) can be predicted and compared with experimental data. youtube.comgithub.io

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netsapub.orgresearchgate.netmdpi.com It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in an experimental UV-Vis spectrum.

Table 3: Comparison of Experimental and Predicted Spectroscopic Data for a Substituted Benzene (B151609) Derivative Note: This table is a representative example illustrating the typical accuracy of DFT-based spectroscopic predictions.

| Spectroscopic Technique | Experimental λ_max / Wavenumber (cm⁻¹) | Calculated λ_max / Wavenumber (cm⁻¹) |

| UV-Vis (in Chloroform) | 468 nm | 462 nm |

| FT-IR (C-H stretch) | 3050-3100 cm⁻¹ | 3068-3133 cm⁻¹ |

| FT-IR (C=C aromatic) | 1450-1600 cm⁻¹ | 1448-1610 cm⁻¹ |

Source: Based on data from related aromatic compounds. scielo.org.zasapub.org

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a window into the dynamics of chemical reactions, allowing for the detailed study of reaction mechanisms. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. smu.edu This path includes the crucial transition state—the energy maximum along the reaction coordinate—which is the bottleneck of the reaction. acs.orgims.ac.jp

For reactions involving phosphonic acids, such as esterification or hydrolysis, computational models can elucidate the step-by-step process. acs.org These studies involve locating the transition state structure and calculating the activation energy barrier. The nature of the transition state, whether it's more associative (bond-forming precedes bond-breaking) or dissociative (bond-breaking precedes bond-forming), can be determined. acs.org While specific studies on this compound are limited, research on related phosphoryl transfer reactions provides a framework for how such investigations would proceed, often involving modeling the nucleophilic attack at the phosphorus center. acs.org

Intermolecular Interaction Modeling in Supramolecular Assemblies

This compound, with its hydrogen bond donor (P-OH) and acceptor (P=O) groups, is capable of forming extensive intermolecular interactions, leading to the formation of complex supramolecular structures. rsc.orgnih.gov

The crystal packing of phosphonic acids is dominated by strong O-H···O hydrogen bonds. Computational modeling, in conjunction with experimental X-ray diffraction data, allows for a quantitative analysis of these interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal. uzh.chuctm.edubiointerfaceresearch.comresearchgate.net It maps properties like the normalized contact distance (d_norm) onto the molecular surface, highlighting regions of close contact.

Table 4: Typical Hydrogen Bond Geometries in Phosphonic/Phosphoric Acid Assemblies Note: Data is based on representative crystal structures of related compounds.

| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O-H | O=P | 0.8 - 1.0 | 1.6 - 1.8 | 2.5 - 2.8 | 160 - 175 |

| N-H | O=P | 0.8 - 1.0 | 1.7 - 2.0 | 2.6 - 2.9 | 155 - 170 |

Source: Based on crystallographic and computational data for phosphoramidates and phosphate (B84403) salts. uzh.chuctm.edu

Modeling of Aromatic Stacking Interactions

Aromatic stacking, a type of non-covalent interaction, is a crucial element in supramolecular chemistry and biology, influencing the structure of proteins and the binding of ligands to receptors. These interactions involve the overlap of π-orbitals between aromatic rings. In the context of this compound, computational modeling can elucidate the nature and strength of its potential stacking interactions. The geometry of these interactions is typically described by the distance between the ring centroids and the angle between the ring planes, leading to classifications such as parallel, offset-parallel, and perpendicular (T-shaped) stacking. researchgate.net

The electronic character of the aromatic ring in this compound is significantly influenced by the two electron-withdrawing chlorine atoms and the phosphonic acid group. These substituents modify the quadrupole moment of the phenyl ring, which is a key determinant in aromatic stacking interactions. Modeling studies on similar aromatic systems demonstrate that halogen atoms can alter stacking geometries and energies.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the interaction energies and optimal geometries of stacked dimers. researchgate.net For instance, studies on benzene dimers provide a foundational understanding, which is then extended to more complex substituted systems. The interaction energy is a composite of electrostatic, dispersion, and exchange-repulsion forces. For halogenated phenyl rings, the electrostatic component can be particularly influential.

The table below illustrates typical geometric parameters for different types of aromatic stacking interactions, derived from computational models of various aromatic systems, which would be applicable in modeling the interactions of this compound.

| Interaction Type | Typical Inter-centroid Distance (Å) | Typical Angle Between Ring Normals (°) | Key Contributing Forces |

| Parallel-displaced | 3.4 - 3.8 | < 20 | Dispersion, Electrostatics |

| T-shaped/Perpendicular | 4.5 - 5.5 | 70 - 90 | Electrostatics, Dispersion |

| Sandwich (Face-to-face) | > 3.8 | ~ 0 | Generally unfavorable due to repulsion |

This table presents generalized data for aromatic stacking interactions based on computational and crystallographic studies of various aromatic systems.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery and chemical research. nih.gov These computational techniques aim to correlate the chemical structure of a compound with its biological activity or a particular property. mdpi.com For a molecule like this compound, SAR and QSAR models could be developed to predict its efficacy in various applications, such as an inhibitor of a specific enzyme or as a material with particular electronic properties.

The general process for developing a QSAR model involves several key steps:

Data Set Selection : A series of structurally related compounds with measured biological activity is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development : Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that links the descriptors to the activity. nih.gov

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

While specific SAR or QSAR studies on this compound are not prominent in the literature, numerous studies on other dichlorophenyl-containing compounds illustrate the approach. For example, SAR analyses of various dichlorophenyl derivatives have been conducted to optimize their activity as antifungal agents, antitubercular agents, and herbicide safeners. researchgate.netnih.govresearchgate.net

A hypothetical QSAR study of a series of phenylphosphonic acids, including this compound, might investigate their inhibitory activity against a particular enzyme. The model would aim to identify which structural features are most important for this activity. The dichlorophenyl substitution pattern, for instance, could be a key determinant.

The following table provides an example of the types of molecular descriptors that would be relevant in a QSAR study of this compound and its analogs, along with their potential influence on biological activity.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, Atomic Charges | Modulates interactions with polar residues in a binding site. |

| Steric/Topological | Molecular Volume, Surface Area | Influences the fit of the molecule within a binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects cell membrane permeability and hydrophobic interactions. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

This table illustrates common descriptor classes and their relevance in QSAR modeling, applicable to substituted phenylphosphonic acids.

In such a study, the model might reveal that a high value for the dipole moment and a specific range for LogP are critical for high inhibitory activity. This information would then guide the design of new, potentially more potent, analogs of this compound.

Advanced Applications in Material Science and Catalysis

Applications in Materials Science

The phosphonic acid functional group is well-known for its strong binding affinity to a variety of metal oxide surfaces. This property, combined with the electronic influence of the dichlorophenyl group, makes (3,5-dichlorophenyl)phosphonic acid a candidate for several material science applications.

Surface Functionalization and Coating Technologies

Phosphonic acids are widely utilized for the surface modification of metals and metal oxides, such as aluminum, titanium dioxide, and indium tin oxide. nih.govacs.org They can form dense, ordered self-assembled monolayers (SAMs) that are strongly bound to the substrate. nih.gov These SAMs can alter the surface properties of the material, including its wettability, corrosion resistance, and adhesion characteristics. nih.govnih.gov

While specific studies on this compound are not extensively documented in the context of surface coatings, the general principles of phosphonic acid chemistry suggest its potential utility. The strong electron-withdrawing nature of the two chlorine atoms on the phenyl ring would increase the Brønsted acidity of the phosphonic acid group. This could potentially lead to stronger and more rapid binding to metal oxide surfaces compared to unsubstituted phenylphosphonic acid.

Applications for such functionalized surfaces are diverse and include:

Corrosion Protection: Forming a dense, hydrophobic layer on a metal surface can act as a barrier to corrosive agents. nih.govrsc.org

Adhesion Promotion: The phosphonic acid can act as a bridge between a metal substrate and an organic polymer coating, enhancing the durability of paints and other finishes. researchgate.net

Modification of Electrode Work Functions: In electronic devices, modifying the surface of conductive oxides with SAMs can tune their work function, which is crucial for optimizing device performance. sigmaaldrich.com

Spray coating and dip-coating are common methods for applying phosphonic acid solutions to surfaces. sigmaaldrich.com The choice of method and the specific phosphonic acid used can be tailored to achieve the desired surface properties.

Integration into OLED and Optoelectronic Intermediates

Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices are built from multiple layers of organic and inorganic materials. The interfaces between these layers are critical for efficient device operation. While there is no direct evidence in the reviewed literature of this compound being a primary component in commercial OLEDs, phosphonic acids, in general, are explored for their potential to improve device performance.

Phosphonate-containing molecules can be used to anchor dyes or other functional components to semiconductor surfaces, such as titanium dioxide in dye-sensitized solar cells. sigmaaldrich.com This suggests a potential role for this compound or its derivatives as anchoring groups for emissive or charge-transporting layers in OLEDs onto transparent conductive oxides like indium tin oxide.

The electron-withdrawing dichlorophenyl group could also influence the electronic properties (HOMO/LUMO levels) of a larger molecule of which it is a part, which is a key consideration in the design of materials for OLEDs. However, current research in OLEDs tends to focus on larger, more complex heterocyclic and organometallic compounds.

Development of Organosilicon and Other Polymer Precursors

Phosphorus-containing polymers are of significant interest due to their inherent flame retardancy. Phenylphosphonic dichloride, a derivative of phenylphosphonic acid, can be used as a monomer in polycondensation reactions to produce polyphosphonates. These polymers have been shown to exhibit good thermal stability.

Although direct use of this compound as a polymer precursor is not widely reported, it could be converted to (3,5-dichlorophenyl)phosphonic dichloride and subsequently used as a monomer. The presence of the chlorine atoms on the phenyl ring would likely enhance the flame retardant properties of the resulting polymer, as halogenated compounds are well-known flame retardants.

Furthermore, phosphonic acids can be grafted onto existing polymer backbones to impart new functionalities. For instance, acrylate (B77674) polymers have been functionalized with tetrafluorophenyl phosphonic acid groups. nih.gov A similar approach could be envisioned for this compound to create specialty polymers with tailored properties. There is, however, a lack of specific research on its use as an organosilicon precursor in the reviewed literature.

| Polymer Type | Potential Role of this compound | Resulting Polymer Property |

| Polyphosphonates | As a monomer precursor (after conversion to the dichloride) | Enhanced flame retardancy, thermal stability |

| Functionalized Polyacrylates | As a functionalizing agent | Modified surface energy, adhesion, potential for proton conductivity |

Fabrication of Sensors and Detection Systems

Phosphonic acids are versatile components in the design of chemical sensors and biosensors. Their ability to bind to metal ions and surfaces is key to their function in this area. General strategies for using phosphonic acids in sensing include:

Fluorescent Sensors: Phosphonic acids can be incorporated into fluorescent molecules that act as chemosensors. acs.org The phosphonate (B1237965) group can selectively bind to a target metal ion, leading to a change in the molecule's fluorescence (either "turn-on" or "turn-off"). Lanthanide complexes with phosphonate ligands are of particular interest for their unique luminescent properties, which can be modulated by the presence of analytes. rsc.org

Surface Functionalization for Biosensors: Phosphonic acids can be used to anchor biomolecules, such as enzymes, to the surface of electrodes or nanoparticles. nih.gov This is a crucial step in the fabrication of many biosensors. For example, phosphonic acid-functionalized silica (B1680970) nanoparticles have been used to immobilize xanthine (B1682287) oxidase for the detection of hypoxanthine. nih.gov

Surface-Enhanced Raman Scattering (SERS): In SERS-based sensors, molecules are adsorbed onto a nanostructured metal surface to enhance their Raman signal. Phosphonic acids can be used to create molecularly imprinted polymers on these surfaces for the selective detection of target molecules.

While there are no specific reports on the use of this compound in these applications, its strong binding affinity and the electronic influence of the dichlorophenyl group could be exploited in the design of new sensors. The electron-withdrawing nature of the chlorine atoms could modulate the binding strength and selectivity for certain metal ions.

Catalytic Applications of this compound and Its Derivatives

The acidity of the phosphonic acid group allows it to participate in catalytic processes. By incorporating chirality into the molecule, it is possible to create enantioselective organocatalysts.

Role as Chiral Organocatalysts

Chiral Brønsted acids are powerful tools in asymmetric synthesis, capable of catalyzing a wide variety of reactions with high enantioselectivity. In the realm of phosphorus-based organocatalysts, chiral phosphoric acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), are highly prominent and have been successfully applied to numerous transformations, including reductions, allylations, and Friedel-Crafts reactions. sigmaaldrich.com These catalysts function by activating the substrate through protonation within a well-defined chiral environment.

There is a lack of documented evidence for the use of chiral derivatives of this compound as organocatalysts in the current literature. However, this represents a potential area for future research. A hypothetical chiral catalyst based on this structure would possess a significantly more acidic Brønsted acid site compared to its non-halogenated counterpart due to the strong electron-withdrawing effect of the two chlorine atoms.

This enhanced acidity could lead to:

Higher Catalytic Activity: The catalyst might be effective at lower loadings or for less reactive substrates.

Altered Selectivity: The electronic and steric environment of the catalyst would be different, potentially leading to different or improved stereochemical outcomes in certain reactions.

Functionalization of Metal-Organic Frameworks (MOFs) and Other Porous Materials

The functionalization of Metal-Organic Frameworks (MOFs) and other porous materials with phosphonic acids represents a significant strategy for tailoring their chemical and physical properties. While direct experimental data on the use of this compound in this context is not extensively documented, the principles of MOF chemistry allow for informed predictions of its potential.

The dichlorophenyl group is a key feature, offering a combination of steric bulk and specific electronic properties. The presence of two chlorine atoms can influence the pore environment of the MOF, potentially leading to selective adsorption of certain molecules. nih.gov Furthermore, the aromatic ring can participate in π-π stacking interactions, which can be a design element in creating specific host-guest binding sites within the porous structure.

The synthesis of porous materials using phosphonic acids can be achieved through various methods, including hydrothermal and solvothermal techniques. rsc.orgresearchgate.net These methods allow for the direct incorporation of the phosphonic acid linker into the MOF structure during its formation. rsc.orgresearchgate.net Alternatively, post-synthetic modification offers a route to introduce the functional group onto a pre-existing MOF, allowing for a more controlled surface functionalization. acs.orgdigitellinc.com The synthesis of phosphonate-based MOFs can be challenging due to the strong metal-phosphonate bond, which can sometimes lead to poorly crystalline materials. digitellinc.comaconf.org However, strategies like the use of sterically hindered phosphonate ligands have been developed to overcome these challenges and produce crystalline, porous frameworks. aconf.org

Table 1: Potential Effects of this compound Functionalization on MOF Properties

| Property | Potential Effect | Rationale |

| Thermal/Chemical Stability | Enhanced | Strong metal-phosphonate bonds. researchgate.netnih.gov |

| Porosity and Surface Area | Modified | Steric bulk of the dichlorophenyl group can tune pore size. nih.gov |

| Selective Adsorption | Increased for specific guests | Halogen bonding and modified electronic environment of the pores. nih.gov |

| Hydrophobicity | Increased | The dichlorophenyl group is more hydrophobic than a simple phenyl group. |

Phosphonic Acid Tags in Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a major goal in green chemistry, as it facilitates catalyst separation and recycling. tezu.ernet.in The phosphonic acid group is an effective anchor for attaching catalytically active metal complexes to a variety of supports, including silica, titania, and even MOFs themselves. tezu.ernet.inscispace.com

This compound can serve as a "tag" or linker to immobilize a catalytic metal center. The phosphonate group would bind strongly to the support material, while the dichlorophenyl ring could be further functionalized to chelate a metal ion or could electronically influence a catalytic center attached through a different part of the ligand. This approach allows for the creation of robust, single-site heterogeneous catalysts where the active catalytic species are well-defined and uniformly distributed. scispace.com

The use of phosphonate-containing ligands to support catalysts has been demonstrated in various reactions. For instance, palladium complexes anchored via phosphonate groups have been shown to be effective in cross-coupling reactions. scispace.comresearchgate.net Similarly, rhodium and ruthenium complexes supported on phosphonate-functionalized materials have been used in hydrogenation reactions. scispace.com The presence of the electron-withdrawing chlorine atoms on the phenyl ring of this compound could modulate the electronic properties of the attached metal center, thereby influencing its catalytic activity and selectivity.

Catalytic Activity in Organic Transformations

While the direct catalytic activity of this compound itself is not a primary focus, its metal complexes hold significant catalytic potential. Metal phosphonate complexes are known to catalyze a range of organic transformations. scispace.comrsc.org

For example, palladium-phosphonate complexes are well-established catalysts for C-C bond-forming reactions, such as the Suzuki-Miyaura and Heck couplings. scispace.comrsc.orglibretexts.org The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comacs.org The nature of the phosphonate ligand can influence the efficiency and selectivity of these reactions. scispace.com A catalyst system based on a biarylmonophosphine ligand, for instance, has shown excellent reactivity in C-N cross-coupling reactions. nih.gov The electronic and steric properties of the (3,5-dichlorophenyl)phosphonate ligand could be leveraged to fine-tune the performance of such catalytic systems.

Furthermore, cobalt-phosphonate networks have been shown to act as efficient heterogeneous catalysts for the chemical fixation of CO2 into cyclic carbonates. rsc.org The catalytic activity in these systems is attributed to the presence of both Lewis and Brønsted acid sites within the metal-phosphonate framework. rsc.org This suggests that frameworks constructed from or functionalized with this compound could also exhibit interesting catalytic properties for similar transformations.

The development of catalysts for asymmetric synthesis is another area where chiral metal complexes of phosphonic acids could be valuable. For instance, chiral ruthenium catalysts supported on zirconium phosphonate have been used for the asymmetric hydrogenation of ketones. scispace.com

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

| Reaction Type | Potential Metal Center | Rationale / Related Examples |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium | Palladium-phosphonate complexes are known to be active catalysts for these reactions. scispace.comrsc.orglibretexts.org |

| Hydrogenation Reactions | Rhodium, Ruthenium | Supported Rh and Ru phosphonate complexes are effective hydrogenation catalysts. scispace.com |

| CO2 Fixation | Cobalt | Cobalt-phosphonate networks catalyze the conversion of CO2 to cyclic carbonates. rsc.org |

| Oxidation Reactions | Various Transition Metals | Metal phosphonate frameworks can act as photocatalysts for oxidation reactions. rsc.orgnih.gov |

Future Directions and Emerging Research Avenues for 3,5 Dichlorophenyl Phosphonic Acid Chemistry

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of arylphosphonic acids, including (3,5-dichlorophenyl)phosphonic acid, has traditionally relied on well-established but often harsh chemical transformations. Future research is increasingly focused on developing more efficient, selective, and environmentally benign synthetic protocols.

Current synthetic approaches to phosphonic acids often begin with phosphonates, which are then converted to the final acid. nih.gov One of the most common methods involves the hydrolysis of dialkyl phosphonates using concentrated hydrochloric acid at high temperatures. nih.gov Another prevalent technique is the McKenna reaction, which uses bromotrimethylsilane (B50905) followed by methanolysis. nih.gov While effective, these methods can require harsh conditions and may not be ideal from a sustainability perspective.